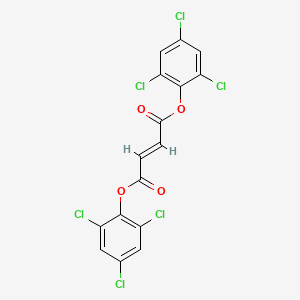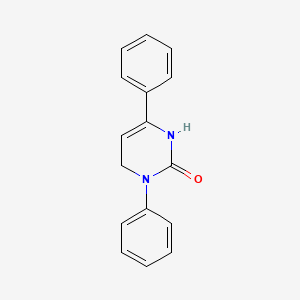
1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an alpha-methylbenzyl group, an isopropylamino group, and a propanol backbone. The oxalate salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt typically involves multiple steps:
Formation of the alpha-Methylbenzyl Ether: This step involves the reaction of alpha-methylbenzyl alcohol with an appropriate alkylating agent under basic conditions to form the alpha-methylbenzyl ether.
Introduction of the Isopropylamino Group: The next step involves the reaction of the alpha-methylbenzyl ether with isopropylamine under controlled conditions to introduce the isopropylamino group.
Formation of the Propanol Backbone: The final step involves the reaction of the intermediate product with a propanol derivative to form the desired compound.
Oxalate Salt Formation: The compound is then reacted with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- alpha-Methylbenzyl alcohol
- alpha-Methylbenzyl isocyanate
- alpha-Methylbenzyl methyl ether
Uniqueness
1-((alpha-Methylbenzyl)oxy)-3-(isopropylamino)-2-propanol oxalate salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, solubility, and potential for diverse applications in scientific research.
Properties
CAS No. |
33213-28-4 |
|---|---|
Molecular Formula |
C16H25NO6 |
Molecular Weight |
327.37 g/mol |
IUPAC Name |
oxalic acid;1-(1-phenylethoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-11(2)15-9-14(16)10-17-12(3)13-7-5-4-6-8-13;3-1(4)2(5)6/h4-8,11-12,14-16H,9-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
SMHQXHRKKCCGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC(C)C1=CC=CC=C1)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


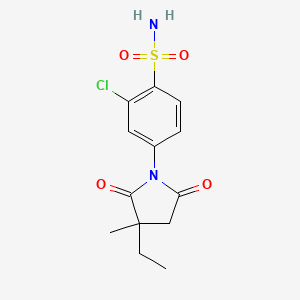



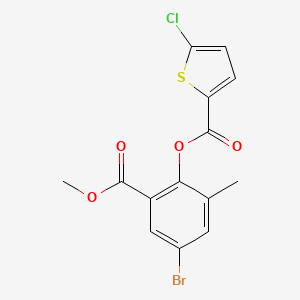
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
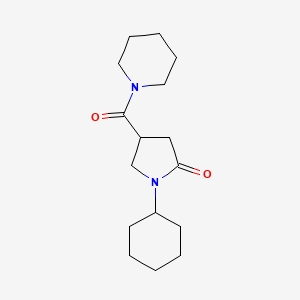
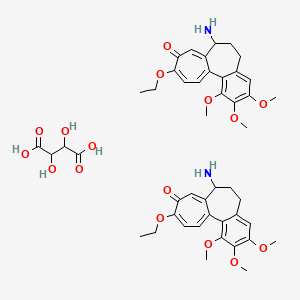
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)


![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
